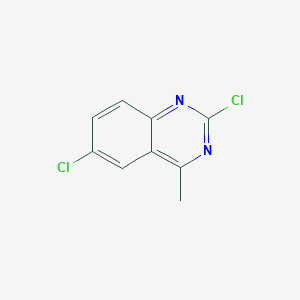![molecular formula C6H4BrN3O B11887616 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position of the pyrazole ring makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the reaction of a pyrazole derivative with a brominated pyridine compound. One common method includes the refluxing of a mixture of pyrazole and a brominated pyridine in a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Deoxygenated derivatives.
Applications De Recherche Scientifique
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mécanisme D'action
The mechanism of action of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and hydroxyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C6H4BrN3O |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
4-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11) |
Clé InChI |
HFNBSANRSWFYIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1NNC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)
![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)




